molecular formula C9H8N2O3 B8535666 1-(4-Benzofurazanyloxy)-2,3-epoxypropane

1-(4-Benzofurazanyloxy)-2,3-epoxypropane

Cat. No.: B8535666
M. Wt: 192.17 g/mol
InChI Key: HEKGUAOOPJRMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzofurazanyloxy)-2,3-epoxypropane is an epoxide derivative featuring a benzofurazanyloxy substituent. The benzofurazanyl group consists of a fused benzene ring and a furazan (1,2,5-oxadiazole) ring, conferring unique electronic and steric properties to the compound. Epoxypropanes with aryloxy substituents are critical intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to the reactivity of the epoxide ring.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)-2,1,3-benzoxadiazole

InChI

InChI=1S/C9H8N2O3/c1-2-7-9(11-14-10-7)8(3-1)13-5-6-4-12-6/h1-3,6H,4-5H2

InChI Key

HEKGUAOOPJRMPC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=NON=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural features and properties of 1-(4-benzofurazanyloxy)-2,3-epoxypropane and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Primary Use/Application
This compound 4-Benzofurazanyloxy C₁₀H₁₀N₂O₃* ~206.20* N/A Hypothesized: Pharmaceuticals, polymer synthesis
Benzyl glycidyl ether (1-(Benzyloxy)-2,3-epoxypropane) Benzyloxy C₁₀H₁₂O₂ 164.20 89616-40-0 Epoxy resin reactive diluent
1-(1-Naphthyloxy)-2,3-epoxypropane 1-Naphthyloxy C₁₃H₁₂O₂ 200.23 2461-42-9 Intermediate in organic synthesis
(R)-1-(5-Quinolinyloxy)-2,3-epoxypropane 5-Quinolinyloxy C₁₂H₁₁NO₂ 201.22 N/A Pharmaceutical synthesis (e.g., anticancer agents)

*Estimated based on benzofurazanyl (C₈H₅N₂O) substitution.

Key Observations:
  • Substituent Effects: Electronic Effects: The electron-withdrawing nature of the benzofurazanyl group (due to the oxadiazole ring) may enhance the electrophilicity of the epoxide ring compared to benzyl or naphthyl derivatives, accelerating nucleophilic ring-opening reactions .
  • Thermal Stability: Benzyl glycidyl ether is stable under standard conditions but polymerizes exothermically upon catalysis . Quinolinyl derivatives exhibit stability in polar aprotic solvents, as evidenced by their use in pharmaceutical synthesis .
Benzyl Glycidyl Ether
  • Role in Polymer Chemistry : Widely used as a reactive diluent in epoxy resins, reducing viscosity without compromising mechanical properties .
  • Reactivity : Undergoes ring-opening with amines, thiols, or acids to form cross-linked networks.
1-(1-Naphthyloxy)-2,3-Epoxypropane
  • Synthetic Utility : Serves as an intermediate in synthesizing naphthyl-containing polymers or agrochemicals. The naphthyl group enhances UV stability in materials .
(R)-1-(5-Quinolinyloxy)-2,3-Epoxypropane
This compound
  • Hypothesized Applications :
    • Drug Development : The benzofurazanyl group may confer bioactivity, as seen in furazan-containing drugs.
    • High-Performance Polymers : Enhanced thermal and oxidative stability compared to benzyl derivatives due to the fused heterocycle.

Comparative Reactivity in Ring-Opening Reactions

Compound Reaction Rate with Amines* Solubility in Polar Solvents
Benzyl glycidyl ether Moderate High (ethanol, acetone)
1-(1-Naphthyloxy)-2,3-epoxypropane Slow Moderate (toluene, DMF)
Quinolinyloxy derivative Fast High (isopropanol)
Benzofurazanyloxy derivative Predicted: Fast Predicted: Moderate

*Qualitative comparison based on substituent electronic effects.

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